2,3-Dibromo-5-(tert-butyl)phenylboronic Acid

Catalog No.
S15946084
CAS No.
M.F
C10H13BBr2O2
M. Wt
335.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-5-(tert-butyl)phenylboronic Acid

Product Name

2,3-Dibromo-5-(tert-butyl)phenylboronic Acid

IUPAC Name

(2,3-dibromo-5-tert-butylphenyl)boronic acid

Molecular Formula

C10H13BBr2O2

Molecular Weight

335.83 g/mol

InChI

InChI=1S/C10H13BBr2O2/c1-10(2,3)6-4-7(11(14)15)9(13)8(12)5-6/h4-5,14-15H,1-3H3

InChI Key

PZGCQNIBWVVMCO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Br)Br)C(C)(C)C)(O)O

2,3-Dibromo-5-(tert-butyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with two bromine atoms and a tert-butyl group. The molecular formula of this compound is C11H12BBr2O2, and it has gained attention in various fields due to its unique structural features that enhance its chemical reactivity and biological activity.

The tert-butyl group provides steric bulk, which can influence the compound's interaction with other molecules, while the dibromo substitution can enhance its reactivity in cross-coupling reactions. The boronic acid moiety is particularly significant for its ability to form reversible covalent bonds with diols, making it valuable in medicinal chemistry and material science.

2,3-Dibromo-5-(tert-butyl)phenylboronic acid is primarily involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner for aryl halides to form biaryl compounds. This reaction typically requires a palladium catalyst and a base, facilitating the formation of carbon-carbon bonds through the transmetalation process.

In addition to Suzuki coupling, this compound can participate in other reactions such as:

  • Borylation: Where it can be used to introduce boron into organic substrates.
  • Cross-coupling reactions: Involving various electrophiles, expanding its utility in organic synthesis.

The biological activity of 2,3-dibromo-5-(tert-butyl)phenylboronic acid is noteworthy due to its potential as an anticancer agent. Boronic acids are known for their ability to inhibit proteasome activity, which plays a critical role in protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making this compound a candidate for therapeutic applications in oncology.

Additionally, studies have shown that boronic acids can selectively bind to certain proteins involved in cellular signaling pathways, influencing various biological processes. This property makes them valuable tools in biological research and drug development.

Several methods exist for synthesizing 2,3-dibromo-5-(tert-butyl)phenylboronic acid:

  • Direct Boronation: Involves the reaction of 5-(tert-butyl)phenol with dibromoborane or boron trifluoride under controlled conditions.
  • Suzuki Coupling: Utilizes a suitable aryl halide in the presence of a palladium catalyst and base to couple with a boronic acid precursor.
  • Functionalization of Phenolic Compounds: Starting from phenolic derivatives, electrophilic bromination followed by boronation can yield the desired product.

These methods allow for the efficient production of this compound with varying degrees of complexity depending on the starting materials used.

2,3-Dibromo-5-(tert-butyl)phenylboronic acid finds applications across several domains:

  • Medicinal Chemistry: As a building block in the synthesis of biologically active compounds.
  • Material Science: In the development of organic electronic materials due to its electronic properties.
  • Agricultural Chemistry: Potential use in developing herbicides or pesticides through modifications of its structure.

Interaction studies involving 2,3-dibromo-5-(tert-butyl)phenylboronic acid often focus on its binding affinity to proteins and other biomolecules. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to quantify these interactions. These studies help elucidate the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 2,3-dibromo-5-(tert-butyl)phenylboronic acid. Here is a comparison highlighting their unique features:

Compound NameStructureUnique Features
4-Borono-2-methylphenolStructureSimpler structure without tert-butyl; used mainly for sensor applications.
3-Bromo-4-(tert-butyl)phenylboronic acidStructureContains only one bromine; less steric hindrance compared to dibromo variant.
4-(Pyrrolidin-1-yl)phenylboronic acidStructureIncorporates a nitrogen-containing ring; enhances biological activity through different interaction mechanisms.

The uniqueness of 2,3-dibromo-5-(tert-butyl)phenylboronic acid lies in its combination of steric bulk from the tert-butyl group and the presence of two bromine atoms, which enhances its reactivity compared to other phenylboronic acids. This structural arrangement allows it to participate effectively in various

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

335.93549 g/mol

Monoisotopic Mass

333.93753 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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